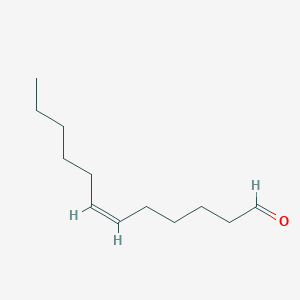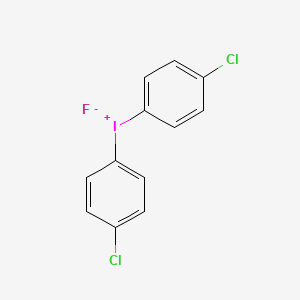
Bis(4-chlorophenyl)iodanium fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-chlorophenyl)iodanium fluoride is a hypervalent iodine compound known for its unique chemical properties and reactivity. This compound is part of the diaryliodonium salts family, which are widely used in organic synthesis due to their ability to act as electrophilic arylating agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-chlorophenyl)iodanium fluoride typically involves the reaction of 4-chloroiodobenzene with a suitable oxidizing agent. One common method is the use of Oxone (potassium peroxymonosulfate) in the presence of sulfuric acid. This reaction proceeds through the formation of an intermediate iodonium species, which then reacts with fluoride ions to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of continuous flow reactors is also common in industrial settings to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Bis(4-chlorophenyl)iodanium fluoride undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic reactions.
Substitution: It participates in electrophilic aromatic substitution reactions, where it transfers the aryl group to nucleophiles.
Coupling Reactions: It is used in metal-catalyzed coupling reactions to form carbon-carbon and carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Typical reaction conditions involve mild temperatures and the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from reactions involving this compound depend on the nucleophile used. For example, reactions with amines yield arylamines, while reactions with alcohols produce aryl ethers.
Scientific Research Applications
Bis(4-chlorophenyl)iodanium fluoride has a wide range of applications in scientific research:
Chemistry: It is used as an arylating agent in organic synthesis, enabling the formation of complex molecules.
Biology: It is employed in the modification of biomolecules, such as peptides and proteins, to study their functions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of bis(4-chlorophenyl)iodanium fluoride involves the transfer of the aryl group to a nucleophile. This process is facilitated by the hypervalent iodine center, which acts as an electrophilic site. The molecular targets and pathways involved in its reactions depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-fluorophenyl)iodonium chloride
- Bis(4-bromophenyl)iodonium chloride
- Bis(4-methylphenyl)iodonium chloride
Uniqueness
Bis(4-chlorophenyl)iodanium fluoride is unique due to the presence of chlorine atoms, which influence its reactivity and stability. Compared to its fluorinated and brominated counterparts, it offers different reactivity profiles and selectivity in chemical reactions.
Properties
CAS No. |
115973-99-4 |
|---|---|
Molecular Formula |
C12H8Cl2FI |
Molecular Weight |
369.00 g/mol |
IUPAC Name |
bis(4-chlorophenyl)iodanium;fluoride |
InChI |
InChI=1S/C12H8Cl2I.FH/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;/h1-8H;1H/q+1;/p-1 |
InChI Key |
WVUREDHDLOWIND-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1Cl)[I+]C2=CC=C(C=C2)Cl.[F-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



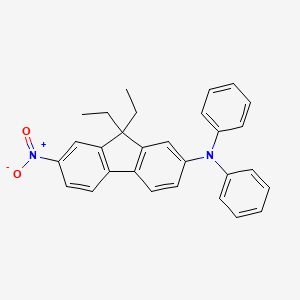
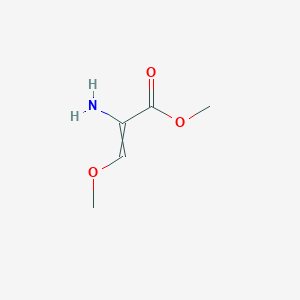
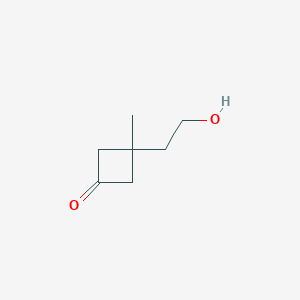
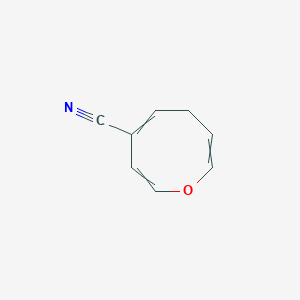
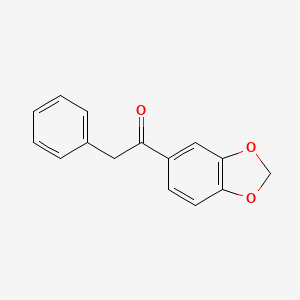
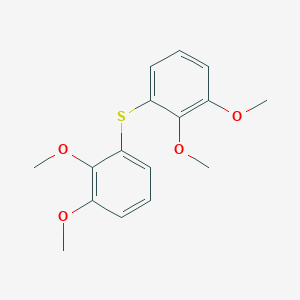
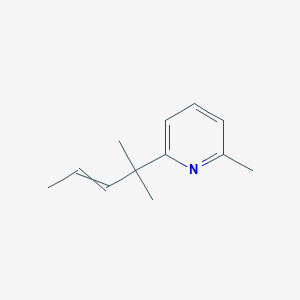
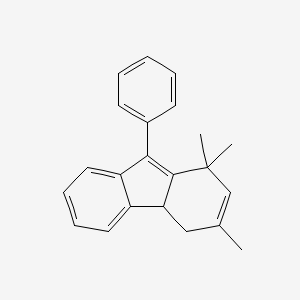

![2-(Methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B14290804.png)
![1H-Pyrazole, 1-[(trifluoromethyl)sulfonyl]-](/img/structure/B14290806.png)

